({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid
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Overview
Description
({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . This compound’s structure includes an indole ring, which is a common scaffold in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid, a multi-step synthesis might be required, starting with the formation of the indole ring followed by subsequent functionalization to introduce the amino and oxo groups.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic substitution reactions on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry
In chemistry, ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid is used as a building block for synthesizing more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and natural products .
Biology
Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, given its structural similarity to other bioactive indole derivatives .
Medicine
In medicine, indole derivatives are used in the treatment of various diseases, including cancer and infectious diseases. This compound might be investigated for its potential therapeutic effects .
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for dyes and pigments .
Mechanism of Action
The mechanism of action of ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness
({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid is unique due to its specific functional groups, which may confer distinct biological activities compared to other indole derivatives .
Properties
IUPAC Name |
2-[2-(1H-indole-2-carbonylamino)ethylamino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11(14-5-6-15-12(18)13(19)20)10-7-8-3-1-2-4-9(8)16-10/h1-4,7,16H,5-6H2,(H,14,17)(H,15,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKUBOASOJTEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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